molecular formula C17H13ClN2O2S B2617938 4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912763-46-3

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2617938
CAS RN: 912763-46-3
M. Wt: 344.81
InChI Key: UXUCWANXYCSELY-UHFFFAOYSA-N
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Description

“4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, boiling point, and solubility can be determined experimentally. The IR, NMR, and mass spectrometry data provide information about the functional groups and molecular weight of the compound .

Future Directions

The future directions for research on “4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Mechanism of Action

    Target of Action

    Benzothiazole derivatives, like “4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide”, are often studied for their potential anti-inflammatory and analgesic activities . They may act on cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process.

properties

IUPAC Name

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-9-7-13(18)8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUCWANXYCSELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

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